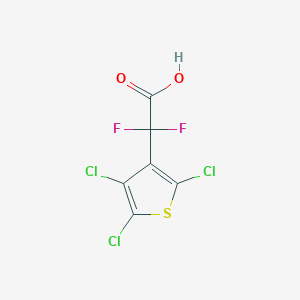

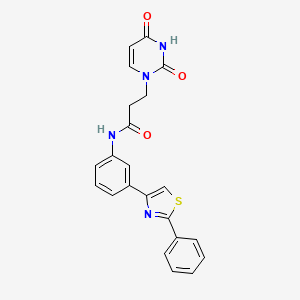

![molecular formula C14H12N2O2S2 B2856902 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 905692-47-9](/img/structure/B2856902.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BMT-047 belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Inhibition of Cell Adhesion

- Research Application: Certain analogs of the compound have shown effectiveness in inhibiting cell adhesion by impacting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition could be significant in the treatment of inflammatory diseases. (Boschelli et al., 1995)

Anti-Inflammatory and Analgesic Agents

- Research Application: Novel derivatives of this compound have been synthesized and tested for their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and demonstrated significant anti-inflammatory and analgesic activities. (Abu‐Hashem et al., 2020)

Fluorescent Dyes and Optical Applications

- Research Application: Derivatives of the compound have been used as building blocks in synthesizing fluorescent dyes. These dyes exhibit a wide range of fluorescence and are potential candidates for various optical applications. (Witalewska et al., 2019)

Cytotoxicity Studies

- Research Application: Certain derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines like Ehrlich Ascites Carcinoma cells, highlighting their potential as anticancer agents. (Hassan et al., 2014)

Antimicrobial Activity

- Research Application: Novel derivatives of the compound have demonstrated antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal properties. (Alhameed et al., 2019)

Acetylcholinesterase Inhibition

- Research Application: Some thiophene derivatives of the compound have shown potential as acetylcholinesterase inhibitors, suggesting a possible application in treating neurodegenerative diseases like Alzheimer's. (Ismail et al., 2012)

Synthesis of Liquid Crystals

- Research Application: Thiophene-based derivatives of the compound have been used in the synthesis of liquid crystals, which could have applications in display technologies and optical devices. (Nafee et al., 2020)

Antibiotic Synthesis

- Research Application: The compound has been employed in the total synthesis of antibiotics like amythiamicin D, which shows activity against drug-resistant strains like MRSA and malaria. (Hughes et al., 2005)

Mécanisme D'action

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target makes it a potential candidate for anti-tubercular therapy.

Mode of Action

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide interacts with its target DprE1 by binding to the enzyme’s active site. This binding inhibits the enzyme’s function, thereby disrupting the biosynthesis of arabinogalactan . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall. This disruption can lead to cell wall defects, affecting the bacteria’s ability to maintain its structure and perform essential functions .

Result of Action

The inhibition of DprE1 by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide leads to disruption of arabinogalactan biosynthesis. This disruption can result in cell wall defects in M. tuberculosis, potentially leading to the death of the bacteria . The compound’s anti-tubercular activity has been demonstrated in vitro .

Propriétés

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMGIMSFXBIDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

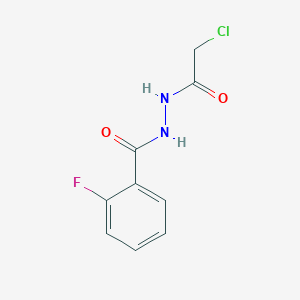

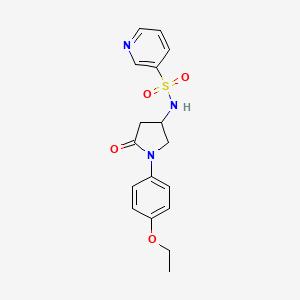

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)

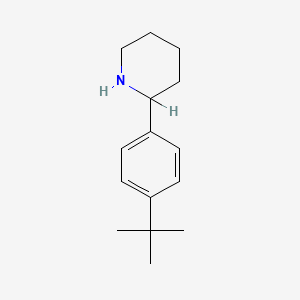

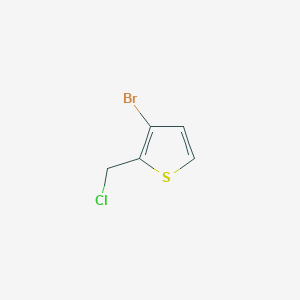

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

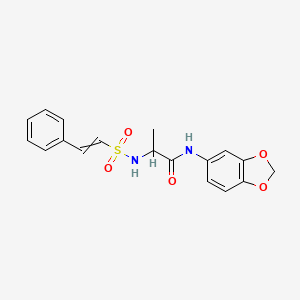

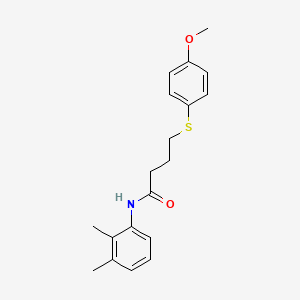

![7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)

![N-cyclopentyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856841.png)